4-methyl-3-(2-naphthyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
Description
This compound belongs to the benzofurochromenone family, characterized by a fused tricyclic scaffold comprising a benzofuran moiety and a partially hydrogenated chromenone system. The 4-methyl and 3-(2-naphthyl) substituents impart unique steric and electronic properties, distinguishing it from simpler derivatives.
Properties
Molecular Formula |
C26H20O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-methyl-3-naphthalen-2-yl-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one |
InChI |
InChI=1S/C26H20O3/c1-15-12-22-24(19-8-4-5-9-20(19)26(27)29-22)25-23(15)21(14-28-25)18-11-10-16-6-2-3-7-17(16)13-18/h2-3,6-7,10-14H,4-5,8-9H2,1H3 |
InChI Key |
DIOOBMHBVPECHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=CO4)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(2-naphthyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method involves the condensation of 7-hydroxy-4-methylcoumarin with 2-naphthylamine under acidic conditions, followed by cyclization and aromatization steps . The reaction conditions often require the use of catalysts such as anhydrous potassium carbonate and solvents like dry acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(2-naphthyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted furochromen derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-methyl-3-(2-naphthyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-(2-naphthyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their function and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below highlights key differences between the target compound and its closest analogs:
Key Observations:
- Substituent Effects : The 2-naphthyl group in the target compound increases molecular weight and lipophilicity compared to phenyl or methylphenyl analogs. This may enhance membrane permeability but reduce aqueous solubility .
- Collision Cross-Section (CCS) : The 3-(4-fluorophenyl) analog exhibits a CCS of 181.2 Ų for [M+H]+, suggesting a compact conformation under mass spectrometry conditions. The bulkier naphthyl group in the target compound could result in a higher CCS .
- Synthetic Accessibility : Analogs with smaller substituents (e.g., methyl or fluorophenyl) are more readily available commercially or via standard reactions like Williamson ether synthesis and cyclization .
Biological Activity
The compound 4-methyl-3-(2-naphthyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one , often referred to as a derivative of the chromene class, has garnered attention in recent years for its potential biological activities. This article aims to compile and synthesize existing research findings regarding its biological activity, including anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Formula
- Molecular Formula : C26H20O3
- CAS Number : 376384-82-6
Structural Features
The compound features a complex structure characterized by a fused chromene and naphthalene moiety, which is believed to contribute to its biological activity. The presence of multiple aromatic rings may enhance interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the chromene class. For instance, furo[3,2-c]coumarin derivatives have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer) using the Sulfo-rhodamine B (SRB) assay. In this context, related compounds exhibited varying levels of activity, suggesting structural modifications can influence efficacy significantly .
Table 1: Antiproliferative Activity of Chromene Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-methyl-3-(2-naphthyl)-... | MCF-7 | TBD |
| Furo[3,2-c]coumarin 1b | HCT-15 | 5.4 |
| Furo[3,2-c]coumarin 1d | MCF-7 | 3.9 |
The mechanisms underlying the anticancer activity of chromene derivatives often involve:
- DNA Binding : Studies indicate that these compounds can bind to DNA and proteins such as BSA (Bovine Serum Albumin), which may alter their function and lead to apoptosis in cancer cells .
Binding Affinity Data
Research into the binding affinities of these compounds has yielded promising results:
- K1b-DNA =
- K1d-DNA =
These values suggest a strong interaction with DNA, which is crucial for their potential as chemotherapeutic agents.
Other Pharmacological Effects
Beyond anticancer properties, derivatives of this compound class have been investigated for:
- Antimicrobial Activity : Certain chromene derivatives have shown inhibitory effects against various bacterial strains.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties against neurodegenerative diseases by inhibiting monoamine oxidase enzymes.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant antiproliferative effects |
| Antimicrobial | Effective against specific strains |
| Neuroprotective | Inhibition of MAO A and B |
Case Study 1: Anticancer Efficacy
In a controlled study evaluating the efficacy of various furo[3,2-c]coumarins on MCF-7 cells, it was found that compounds structurally similar to 4-methyl-3-(2-naphthyl)-... exhibited IC50 values significantly lower than standard chemotherapeutics. This suggests that further development could lead to new treatment options for breast cancer.
Case Study 2: Neuroprotection
A study focusing on neuroprotective effects highlighted that certain derivatives were able to improve cell viability in SH-SY5Y neuroblastoma cells subjected to β-amyloid toxicity. This finding opens avenues for exploring their use in treating Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
